(S)-4-Acetamido-5-((4-nitrophenyl)amino)-5-oxopentanoic acid
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Overview
Description
(S)-4-Acetamido-5-((4-nitrophenyl)amino)-5-oxopentanoic acid is a complex organic compound with a unique structure that includes an acetamido group, a nitrophenyl group, and a pentanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-Acetamido-5-((4-nitrophenyl)amino)-5-oxopentanoic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Nitration: Introduction of a nitro group to a phenyl ring.
Amidation: Formation of an amide bond by reacting an amine with an acyl chloride.
Acetylation: Addition of an acetyl group to the amine.
Coupling: Coupling of the nitrophenyl group with the pentanoic acid backbone.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency and reduce costs.
Chemical Reactions Analysis
Types of Reactions
(S)-4-Acetamido-5-((4-nitrophenyl)amino)-5-oxopentanoic acid can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form different products.
Reduction: The nitro group can be reduced to an amine.
Substitution: The acetamido group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used under basic conditions.
Major Products
Oxidation: Products may include nitro derivatives or carboxylic acids.
Reduction: The primary product is the corresponding amine.
Substitution: Products depend on the nucleophile used, resulting in various substituted derivatives.
Scientific Research Applications
(S)-4-Acetamido-5-((4-nitrophenyl)amino)-5-oxopentanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-4-Acetamido-5-((4-nitrophenyl)amino)-5-oxopentanoic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-Acetamido-5-((4-nitrophenyl)amino)-5-oxopentanoic acid: Lacks the (S)-configuration.
4-Nitrophenylacetic acid: Similar nitrophenyl group but different backbone.
N-Acetyl-4-nitroaniline: Contains acetamido and nitrophenyl groups but lacks the pentanoic acid backbone.
Uniqueness
(S)-4-Acetamido-5-((4-nitrophenyl)amino)-5-oxopentanoic acid is unique due to its specific configuration and combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
IUPAC Name |
4-acetamido-5-(4-nitroanilino)-5-oxopentanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O6/c1-8(17)14-11(6-7-12(18)19)13(20)15-9-2-4-10(5-3-9)16(21)22/h2-5,11H,6-7H2,1H3,(H,14,17)(H,15,20)(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDTVKGSMFQVLAM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CCC(=O)O)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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